2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide typically involves the reaction of ethyl 2-(benzotriazol-1-yl)acetate with hydrazine hydrate in ethanol, resulting in compounds that display a range of interactions and bonding patterns, such as hydrogen bonding, which contributes to their structural stability and reactivity (Zhang & Shi, 2009).
Molecular Structure Analysis
The crystal structure of these compounds often features intermolecular and intramolecular hydrogen bonding, contributing to their solid-state organization and stability. For instance, molecules are linked into infinite chains by N—H⋯N hydrogen bonds, and there can be intramolecular O—H⋯N hydrogen bonds, as observed in various derivatives (Shi et al., 2007).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, exhibiting significant antibacterial activities. The presence of benzotriazole is crucial for these reactions, providing the core structure that is modified to explore different chemical properties and biological activities (Rani et al., 2021).
Scientific Research Applications
-
Scientific Field: Organic Synthesis
-
Scientific Field: Medicinal Chemistry
- Application Summary : Compounds similar to “2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide”, such as 1,2,3-triazole-fused pyrazines and pyridazines, have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
- Methods of Application : These compounds are typically synthesized through a variety of routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results or Outcomes : These compounds have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition, such as the current clinical candidate Savolitinib . In addition to c-Met inhibition, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .
-
Scientific Field: Polymer Chemistry
-
Scientific Field: Medicinal Chemistry
- Application Summary : Benzotriazole-substituted benzoate derivatives such as 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (BmOB) have shown potential in inhibiting the proliferation of hepatocarcinoma BEL-7402 cells .
- Results or Outcomes : The compound effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cells with a low IC 50 value of 0.082 mg/mL .
-
Scientific Field: Material Science
-
Scientific Field: Peptide Synthesis
-
Scientific Field: Synthetic Heterocyclic Chemistry
- Application Summary : Benzotriazole could be considered as a premium synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
- Methods of Application : Various heterocyclic compounds were synthesized by using this synthetic scaffold including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .
- Results or Outcomes : Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
-
Scientific Field: Anticancer Research
- Application Summary : Benzotriazole-substituted benzoate derivatives such as 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (BmOB) effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cell .
- Results or Outcomes : The compound effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cells with a low IC 50 value of 0.082 mg/mL .
-
Scientific Field: Peptide Synthesis
properties
IUPAC Name |
2-(benzotriazol-1-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-10-8(14)5-13-7-4-2-1-3-6(7)11-12-13/h1-4H,5,9H2,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQGVMRDCPCXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397465 | |
Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |
CAS RN |
122502-94-7 | |
Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.